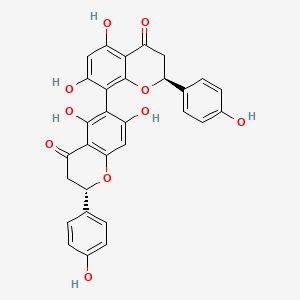
Rhusflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhusflavone is a natural product found in Toxicodendron succedaneum, Schinus areira, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have identified Rhusflavone as a promising candidate for antiviral therapy, particularly against SARS-CoV-2. Research on biflavonoids from Rhus succedanea demonstrated their ability to inhibit the main protease (Mpro) of SARS-CoV-2, which plays a crucial role in viral replication. Molecular docking simulations showed that this compound and other biflavonoids exhibited strong binding affinities to the Mpro catalytic site, suggesting their potential as therapeutic agents against COVID-19 .
Neuropharmacological Effects
This compound has been studied for its neuropharmacological effects, particularly in promoting sleep. It acts as a positive allosteric modulator of GABA(A)-benzodiazepine receptors, enhancing sedative-hypnotic effects. In animal studies, administration of this compound resulted in a dose-dependent increase in sleep duration and a decrease in sleep latency when combined with pentobarbital . This mechanism suggests its potential use in treating sleep disorders.
Antioxidant Properties
The antioxidant activity of this compound contributes to its therapeutic potential. Flavonoids are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. Studies have shown that this compound can mitigate oxidative damage in cellular models, supporting its role as a natural antioxidant agent .
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses . This suggests its potential application in managing inflammatory conditions.
Cardiovascular Protection
Research indicates that flavonoids, including this compound, may offer cardiovascular protection through various mechanisms such as improving endothelial function, reducing blood pressure, and exhibiting anti-arrhythmic effects. These properties make this compound a candidate for further exploration in cardiovascular therapeutics .
Data Table: Summary of Biological Activities of this compound
Eigenschaften
Molekularformel |
C30H22O10 |
|---|---|
Molekulargewicht |
542.5 g/mol |
IUPAC-Name |
(2S)-6-[(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-9,12,22-23,31-34,37-38H,10-11H2/t22-,23-/m0/s1 |
InChI-Schlüssel |
YBDIZQWDBBOOFB-GOTSBHOMSA-N |
SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O |
Isomerische SMILES |
C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)C[C@H](O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O |
Kanonische SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3=C4C(=C(C=C3O)O)C(=O)CC(O4)C5=CC=C(C=C5)O)O)C6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















